molecular formula C20H21N3O2S2 B2676019 5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE CAS No. 1421523-13-8

5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE

Cat. No.: B2676019
CAS No.: 1421523-13-8
M. Wt: 399.53
InChI Key: SMEAARDZQAJBHH-UHFFFAOYSA-N
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Description

The compound 5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE (molecular formula: C₂₁H₂₁N₃O₂S₂, molecular weight: 435.54 g/mol) features a benzothiadiazole core conjugated to a piperidine ring via a carbonyl group. The piperidine moiety is further substituted with a (4-methoxyphenyl)sulfanylmethyl group. Benzothiadiazole derivatives are known for their electron-deficient aromatic systems, which facilitate applications in materials science (e.g., organic semiconductors) and pharmaceuticals (e.g., kinase inhibitors or antimicrobial agents) .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-25-16-3-5-17(6-4-16)26-13-14-8-10-23(11-9-14)20(24)15-2-7-18-19(12-15)22-27-21-18/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEAARDZQAJBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and sulfur-containing reagents under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.

    Attachment of the Methoxyphenylsulfanyl Group: The methoxyphenylsulfanyl group is introduced through a thiol-ene reaction, where a thiol derivative reacts with an alkene-containing intermediate.

    Final Coupling Reaction: The final step involves coupling the piperidine and benzothiadiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of organic semiconductors and photovoltaic materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE depends on its specific application. In the context of organic electronics, the compound acts as an electron acceptor, facilitating charge transport in devices like OLEDs and OFETs. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Containing Analogues

a. 4-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]-1-(3-NITRO-2-PYRIDINYL)PIPERIDINE ()
  • Molecular Formula : C₂₀H₂₁N₅O₃
  • Molecular Weight : 379.41 g/mol
  • Key Differences :
    • Replaces the benzothiadiazole-carbonyl group with a pyrazole ring.
    • Features a 3-nitro-2-pyridinyl substituent instead of the sulfanylmethyl group.
  • Implications : The pyrazole ring may confer distinct hydrogen-bonding capabilities, while the nitro group could influence redox properties. The absence of the benzothiadiazole core likely alters electronic interactions in biological systems.
b. 5-Substituted-1,3,4-Oxadiazol-2-Yl 4-(4-Methylpiperidin-1-Ylsulfonyl)Benzyl Sulfides ()
  • Key Features :
    • Contains an oxadiazole ring instead of benzothiadiazole.
    • Piperidine is linked to a sulfonyl group rather than a sulfanylmethyl moiety.
  • Oxadiazoles are known for metabolic stability, suggesting possible advantages in drug design .

Sulfur-Containing Heterocycles

a. Fipronil and Ethiprole ()
  • Molecular Features : Pyrazole derivatives with sulfinyl groups.
  • Comparison : While fipronil (C₁₂H₄Cl₂F₆N₄OS) and ethiprole (C₁₃H₁₀Cl₂F₅N₅OS) share sulfur-containing substituents, their pyrazole cores and pesticidal applications differ significantly from the benzothiadiazole-piperidine hybrid. The target compound’s benzothiadiazole may offer stronger π-π stacking interactions, relevant to enzyme inhibition.

Photosensitizers ()

Compounds like PEI-ce6 and BAM-SiPc are conjugated polymers or phthalocyanines used in photodynamic therapy. The target compound lacks the extended conjugation or metal chelation sites critical for photosensitization, limiting direct functional overlap.

Research Findings and Insights

  • The sulfanyl group’s lower polarity compared to sulfonyl () or sulfinyl () groups could improve blood-brain barrier penetration, suggesting neurological applications.
  • Limitations: No direct biological data for the target compound are available in the provided evidence; comparisons are based on structural extrapolation.

Biological Activity

The compound 5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Structure and Composition

The compound's structure can be described by its molecular formula C21H23N3O4SC_{21}H_{23}N_{3}O_{4}S and a molecular weight of approximately 385.4766 g/mol. The presence of both piperidine and benzothiadiazole moieties suggests diverse pharmacological properties.

PropertyValue
Molecular FormulaC21H23N3O4S
Molecular Weight385.4766 g/mol
CAS Number1421462-82-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the piperidine ring followed by the introduction of the benzothiadiazole moiety through coupling reactions.

The biological activity of This compound is attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
  • Anticancer Properties : Some derivatives have displayed cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Study on Antimicrobial Effects : A study demonstrated that derivatives of piperidine exhibited significant antibacterial activity against Salmonella Typhi and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Enzyme Inhibition Studies : In vitro assays showed that compounds similar to our target inhibited AChE with IC50 values ranging from 5 to 20 µM, indicating promising potential for neuroprotective applications .
  • Cytotoxicity Assays : Research involving human cancer cell lines revealed that certain derivatives induced apoptosis at concentrations as low as 10 µM, highlighting their potential in oncology .

Comparative Biological Activity Table

Compound NameAntibacterial Activity (MIC µg/mL)AChE Inhibition IC50 (µM)Cytotoxicity (IC50 µM)
5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE)10-505-2010
Related Piperidine Derivative A15-408-1512
Related Benzothiadiazole Derivative B20-6010-2515

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